molecular formula C8H12N2S B12976360 (4-Cyclopropyl-2-methylthiazol-5-yl)methanamine

(4-Cyclopropyl-2-methylthiazol-5-yl)methanamine

Cat. No.: B12976360
M. Wt: 168.26 g/mol
InChI Key: JXVFIBCKRDAYGO-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-methylthiazol-5-yl)methanamine is a heterocyclic compound that contains a thiazole ring substituted with a cyclopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-methylthiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-methylthiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclopropyl-2-methylthiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-methylthiazol-5-yl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylthiazol-2-yl)methanamine
  • (4-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • (4-Methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

(4-Cyclopropyl-2-methylthiazol-5-yl)methanamine is unique due to the presence of both a cyclopropyl group and a methyl group on the thiazole ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C8H12N2S/c1-5-10-8(6-2-3-6)7(4-9)11-5/h6H,2-4,9H2,1H3

InChI Key

JXVFIBCKRDAYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CN)C2CC2

Origin of Product

United States

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